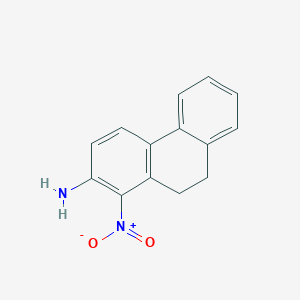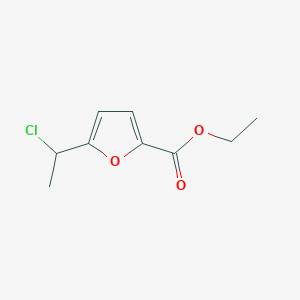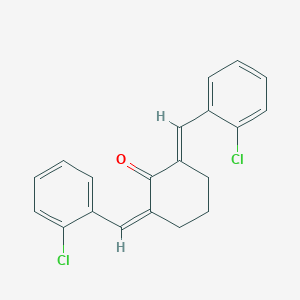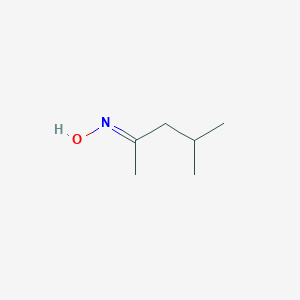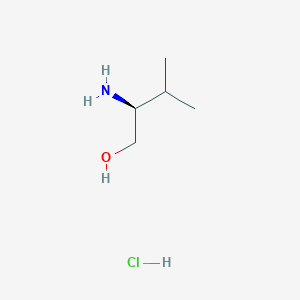![molecular formula C16H30O6 B090807 2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane CAS No. 17454-53-4](/img/structure/B90807.png)
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane, commonly known as cryptand 222, is a cyclic molecule that has been extensively used in scientific research due to its unique chemical properties. Cryptand 222 has a high affinity for metal ions, which makes it an ideal candidate for use in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Mecanismo De Acción
The mechanism of action of cryptand 222 is based on its ability to form stable complexes with metal ions. The cyclic structure of the compound allows it to encapsulate metal ions, effectively shielding them from the surrounding environment. The high affinity of cryptand 222 for metal ions is due to the presence of oxygen atoms in the cyclic structure, which can coordinate with metal ions.
Efectos Bioquímicos Y Fisiológicos
Cryptand 222 has no known biochemical or physiological effects on living organisms. The compound is not metabolized in the body and is excreted unchanged in urine. However, the compound can potentially interact with metal ions in the body, which may have toxic effects. Therefore, caution should be exercised when handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using cryptand 222 in lab experiments is its high affinity for metal ions. The compound can selectively bind to metal ions, allowing for their separation and identification. Cryptand 222 is also relatively stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its high cost and limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for the use of cryptand 222 in scientific research. One potential application is in the development of new chelating agents for the purification of rare earth elements. Cryptand 222 can be modified to improve its selectivity for specific metal ions, making it a promising candidate for this application. Another potential application is in the development of new analytical techniques for the detection of metal ions in environmental samples. Cryptand 222 can be used in combination with mass spectrometry or nuclear magnetic resonance spectroscopy to improve the sensitivity and selectivity of these techniques. Finally, the use of cryptand 222 in drug delivery systems is another promising area of research. The compound can be used as a carrier for metal-based drugs, allowing for targeted delivery to specific tissues or cells.
Métodos De Síntesis
The synthesis of cryptand 222 involves the reaction of 1,10-dibromodecane with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with paraformaldehyde and sodium borohydride to yield cryptand 222. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Cryptand 222 has been widely used in scientific research due to its ability to selectively bind metal ions. The compound has been used in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, to separate and identify metal ions. Cryptand 222 has also been used as a chelating agent in the purification of rare earth elements and in the extraction of metal ions from environmental samples.
Propiedades
Número CAS |
17454-53-4 |
|---|---|
Nombre del producto |
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane |
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
Clave InChI |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
SMILES canónico |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



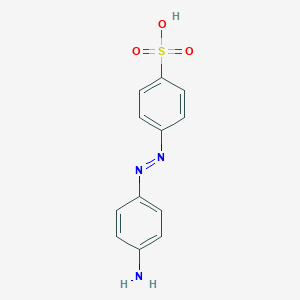
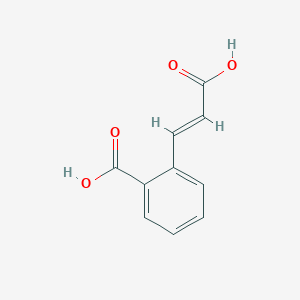
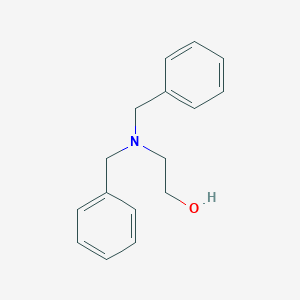
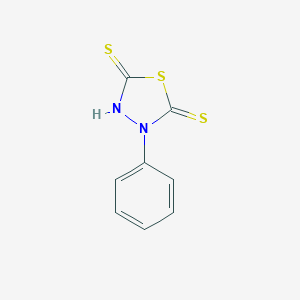
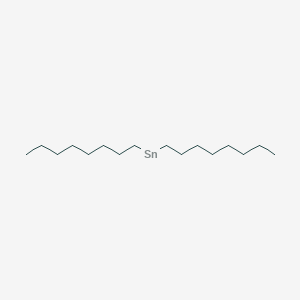
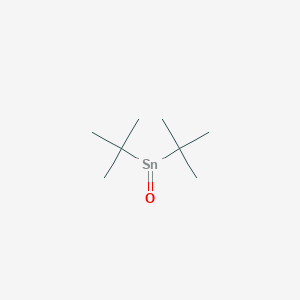
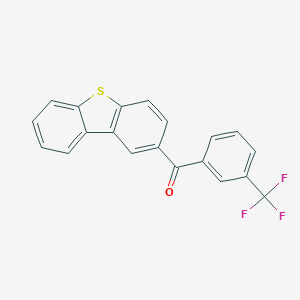
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
